![molecular formula C22H24N2O3 B4689990 3-{[4-(4-PYRIDYLMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID](/img/structure/B4689990.png)
3-{[4-(4-PYRIDYLMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
Overview
Description
3-{[4-(4-PYRIDYLMETHYL)ANILINO]CARBONYL}BICYCLO[222]OCTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclic structure This compound is part of the bicyclo[222]octane family, which is known for its unique three-dimensional framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-PYRIDYLMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes a tandem reaction that allows for the rapid formation of the bicyclic structure with high enantioselectivity and yield . The reaction conditions are mild and operationally simple, often involving organic bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The key steps include the preparation of intermediates, such as bicyclo[2.2.2]octane-1-carboxylates, followed by functional group modifications to introduce the pyridylmethyl and anilino carbonyl groups. The process may require optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-PYRIDYLMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-{[4-(4-PYRIDYLMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique bicyclic structure makes it a valuable scaffold in medicinal chemistry.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[4-(4-PYRIDYLMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The pyridylmethyl and anilino carbonyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the same bicyclic core but differ in their functional groups.
Cubane derivatives: Cubane has a similar three-dimensional structure but with different chemical properties.
Norbornane derivatives: These compounds have a related bicyclic structure but with different ring sizes and connectivity.
Uniqueness
3-{[4-(4-PYRIDYLMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID is unique due to its combination of a bicyclic core with pyridylmethyl and anilino carbonyl groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[[4-(pyridin-4-ylmethyl)phenyl]carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-21(19-16-3-5-17(6-4-16)20(19)22(26)27)24-18-7-1-14(2-8-18)13-15-9-11-23-12-10-15/h1-2,7-12,16-17,19-20H,3-6,13H2,(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBIDPBYKKSKCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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